Cas no 1539702-71-0 (5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid)

5-(Trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a trifluoroacetyl group and a carboxylic acid functionality. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where the trifluoroacetyl group enhances metabolic stability and bioavailability. The carboxylic acid moiety allows for further derivatization, enabling the formation of amides, esters, or other functionalized intermediates. Its rigid heterocyclic framework contributes to selective binding interactions, making it valuable in the design of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid structure
1539702-71-0 structure
Product name:5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
CAS No:1539702-71-0
MF:C9H8F3N3O3
MW:263.173332214355
CID:6576775
PubChem ID:79344439

5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-5125965
    • 5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • 1539702-71-0
    • AKOS017897658
    • Inchi: 1S/C9H8F3N3O3/c10-9(11,12)8(18)15-2-5-4(13-3-14-5)1-6(15)7(16)17/h3,6H,1-2H2,(H,13,14)(H,16,17)
    • InChI Key: FHAIOFACUQHRGM-UHFFFAOYSA-N
    • SMILES: FC(C(N1CC2=C(CC1C(=O)O)N=CN2)=O)(F)F

Computed Properties

  • Exact Mass: 263.05177561g/mol
  • Monoisotopic Mass: 263.05177561g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 86.3Ų

5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5125965-0.05g
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1539702-71-0 95.0%
0.05g
$707.0 2025-03-15
Enamine
EN300-5125965-10.0g
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1539702-71-0 95.0%
10.0g
$3622.0 2025-03-15
Enamine
EN300-5125965-0.25g
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1539702-71-0 95.0%
0.25g
$774.0 2025-03-15
Enamine
EN300-5125965-2.5g
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1539702-71-0 95.0%
2.5g
$1650.0 2025-03-15
Enamine
EN300-5125965-0.1g
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1539702-71-0 95.0%
0.1g
$741.0 2025-03-15
Enamine
EN300-5125965-0.5g
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1539702-71-0 95.0%
0.5g
$809.0 2025-03-15
Enamine
EN300-5125965-1.0g
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1539702-71-0 95.0%
1.0g
$842.0 2025-03-15
Enamine
EN300-5125965-5.0g
5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
1539702-71-0 95.0%
5.0g
$2443.0 2025-03-15

Additional information on 5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Introduction to 5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic Acid (CAS No. 1539702-71-0)

5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, with the CAS number 1539702-71-0, is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.

The molecular structure of 5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid features a trifluoroacetyl group attached to the 5-position of the imidazopyridine core, along with a carboxylic acid functional group at the 6-position. This unique arrangement of functional groups makes it a versatile scaffold for further chemical modifications and derivatization, enabling the development of novel compounds with tailored biological properties.

In recent years, there has been a growing interest in imidazopyridine derivatives due to their demonstrated efficacy in various pharmacological contexts. The trifluoroacetyl moiety, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable component in drug design. Studies have shown that compounds containing this moiety exhibit promising activity against a range of targets, including enzymes and receptors involved in inflammatory and infectious diseases.

One of the most compelling aspects of 5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is its potential as a lead compound for the development of new therapeutic agents. Researchers have utilized this scaffold to design molecules with inhibitory activity against key enzymes such as kinases and phosphodiesterases. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are implicated in various inflammatory disorders.

The carboxylic acid group at the 6-position of the imidazopyridine ring provides another point of modification for drug development. This group can be used to form amide or ester linkages with other bioactive molecules, further expanding the pharmacological potential of the compound. Such modifications have been explored in the context of designing peptidomimetics and protein-protein interaction inhibitors.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of novel derivatives based on 5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid. These techniques allow researchers to predict the binding modes and interactions of potential drug candidates with biological targets before they are synthesized. This approach has significantly accelerated the drug discovery process and improved the success rate of lead optimization.

The synthesis of 5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoroacetyl group typically involves fluorinated acylating agents under controlled conditions to prevent unwanted side reactions. The subsequent formation of the imidazopyridine core is achieved through cyclization reactions that are sensitive to reaction conditions such as temperature and solvent choice.

In terms of biological activity, early studies on derivatives of this compound have revealed notable properties relevant to drug development. For example,some derivatives have demonstrated potent inhibitory effects on enzymes involved in cancer progression,such as tyrosine kinases. Additionally,the trifluoroacetyl group has been shown to enhance cell membrane permeability,which could improve oral bioavailability and therapeutic efficacy.

The carboxylic acid functionality at the 6-position also contributes to the pharmacological profile of these compounds by allowing for further derivatization into more complex molecules. For instance,the formation of esters or amides can lead to compounds with improved solubility or targeted delivery properties. These modifications are crucial for optimizing drug-like properties such as pharmacokinetics and biodistribution.

The growing body of research on imidazopyridine derivatives underscores their significance as pharmacological tools and potential drug candidates. The unique structural features of 5-(trifluoroacetyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid make it an attractive scaffold for further exploration in medicinal chemistry. As synthetic methodologies continue to evolve,the accessibility of such compounds will likely increase,leading to more innovative applications in drug discovery.

In conclusion,5-(trifluoroacetyl)-3H,4H,5 H ,6 H ,7 H -imidazo[4 , 5 -c ] py rid ine - 6 -car box y l ic ac id(CAS No. 1539702-71-0) represents a promising compound with diverse pharmacological applications。 Its structural features,including the trifluoroacetyl and carboxylic acid groups,make it a versatile scaffold for designing novel therapeutic agents。 With ongoing research and advancements in synthetic chemistry,this compound is poised to play a significant role in future drug development efforts.

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